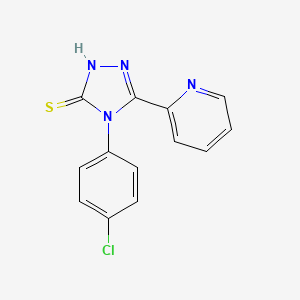

4-(4-chlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 199111-95-0

Cat. No.: VC7514502

Molecular Formula: C13H9ClN4S

Molecular Weight: 288.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199111-95-0 |

|---|---|

| Molecular Formula | C13H9ClN4S |

| Molecular Weight | 288.75 |

| IUPAC Name | 4-(4-chlorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C13H9ClN4S/c14-9-4-6-10(7-5-9)18-12(16-17-13(18)19)11-3-1-2-8-15-11/h1-8H,(H,17,19) |

| Standard InChI Key | WFZPCJVRGQWTBJ-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(4-chlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, reflects its core structure:

-

A 1,2,4-triazole ring serves as the central scaffold.

-

A 4-chlorophenyl group is attached to the N-4 position, introducing electron-withdrawing effects.

-

A pyridin-2-yl moiety at position 5 enhances aromatic stacking potential.

-

A thiol (-SH) group at position 3 contributes to redox activity and metal coordination .

The molecular formula C₁₃H₉ClN₄S corresponds to a molar mass of 288.75 g/mol. Key spectral identifiers include:

-

IR: S-H stretch (~2612 cm⁻¹), C=N stretch (~1628 cm⁻¹), and aromatic C=C vibrations (1486–1581 cm⁻¹) .

-

¹H NMR: Signals for pyridinyl protons (δ 7.0–8.5 ppm) and chlorophenyl aromatic protons (δ 6.8–7.4 ppm) .

Solubility and Stability

Experimental solubility data remain unreported, but theoretical predictions suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) due to the thiol and pyridinyl groups. The chlorophenyl substituent may reduce aqueous solubility, necessitating formulation strategies for biomedical applications.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(4-chlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol follows a multi-step protocol common to triazole derivatives:

-

Formation of Hydrazinecarbodithioate Intermediate:

Reaction of methyl salicylate with carbon disulfide and hydrazine hydrate yields potassium 2-(2-hydroxybenzoyl)hydrazinecarbodithioate . -

Cyclization to Triazole-Thiol:

Treatment with hydrazine hydrate under reflux conditions induces cyclization, forming the 1,2,4-triazole core . -

Schiff Base Condensation:

Condensation with p-chlorobenzaldehyde in ethanol, catalyzed by sulfuric acid, introduces the 4-chlorophenyl group .

Representative Reaction Scheme:

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

-

FTIR: Confirms S-H (2612 cm⁻¹) and C=N (1628 cm⁻¹) functionalities .

-

¹H NMR: Integrates aromatic proton environments (e.g., pyridinyl H-6 at δ 8.5 ppm) .

-

¹³C NMR: Identifies quaternary carbons, such as the triazole C-3 (δ 167.8 ppm) .

Biological Activities and Mechanisms

| Compound | Inhibition Zone (mm) – S. aureus | Inhibition Zone (mm) – E. coli |

|---|---|---|

| 4a (Electron-donating) | 14 | 12 |

| 4c (Electron-withdrawing) | 12 | 10 |

| Ofloxacin | 22 | 31 |

Anticancer and Anti-inflammatory Prospects

The pyridinyl and chlorophenyl groups may enhance binding to kinase targets (e.g., EGFR or COX-2), suggesting potential in oncology and inflammation . Molecular docking studies of analogs reveal favorable interactions with ATP-binding pockets, warranting further investigation.

Structure-Activity Relationships (SAR)

Key SAR insights include:

-

Electron-Donating Groups: Enhance antimicrobial potency (e.g., 4a with 3-phenylallyl substituent) .

-

Electron-Withdrawing Groups: Reduce activity but improve metabolic stability (e.g., 4c with 4-Cl-C₆H₄) .

-

Thiol Group: Critical for metal chelation and redox modulation, influencing both efficacy and toxicity .

Future Directions and Challenges

-

Optimization of Bioavailability: Structural modifications to improve solubility without compromising activity.

-

Mechanistic Studies: Elucidate targets via proteomics and crystallography.

-

Toxicological Profiling: Assess in vivo safety and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume